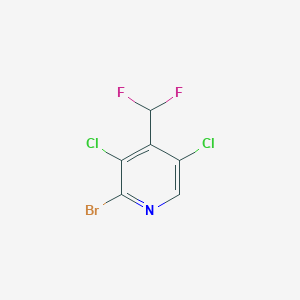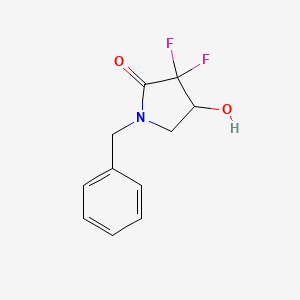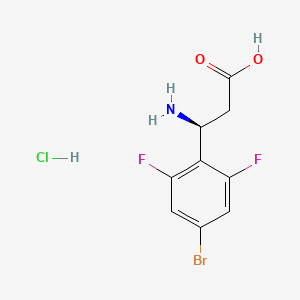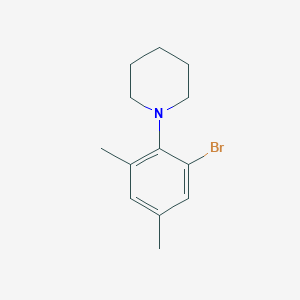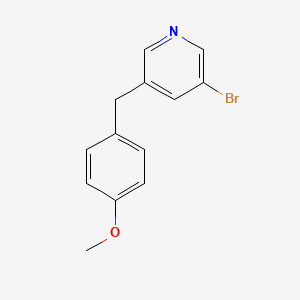
3-Bromo-5-(4-methoxybenzyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(4-methoxybenzyl)pyridine is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by the presence of a bromine atom at the 3rd position and a 4-methoxybenzyl group at the 5th position of the pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(4-methoxybenzyl)pyridine can be achieved through several methods. One common method involves the Suzuki-Miyaura coupling reaction. In this reaction, 3-bromo-5-chloropyridine is reacted with 4-methoxybenzylboronic acid in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and is known for its high efficiency and selectivity .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-(4-methoxybenzyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3rd position can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxybenzyl group can undergo oxidation to form corresponding aldehydes or acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the methoxybenzyl group.
Reduction Reactions: Products include piperidine derivatives.
Applications De Recherche Scientifique
3-Bromo-5-(4-methoxybenzyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(4-methoxybenzyl)pyridine involves its interaction with specific molecular targets. The bromine atom and the methoxybenzyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing to fully elucidate its molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-5-(4-methoxybenzyloxy)pyridine
- 3-Bromo-5-(4-methoxyphenyl)pyridine
- 3-Bromo-5-(4-methoxybenzyl)thiophene
Comparison
Compared to similar compounds, 3-Bromo-5-(4-methoxybenzyl)pyridine is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research applications. Its high reactivity and selectivity in chemical reactions further enhance its utility in synthetic chemistry .
Propriétés
Formule moléculaire |
C13H12BrNO |
|---|---|
Poids moléculaire |
278.14 g/mol |
Nom IUPAC |
3-bromo-5-[(4-methoxyphenyl)methyl]pyridine |
InChI |
InChI=1S/C13H12BrNO/c1-16-13-4-2-10(3-5-13)6-11-7-12(14)9-15-8-11/h2-5,7-9H,6H2,1H3 |
Clé InChI |
VXPIUNLOQPZPME-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CC2=CC(=CN=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


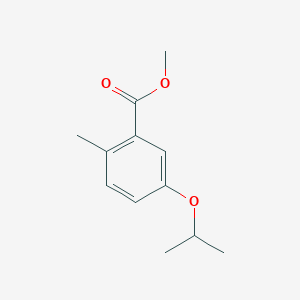
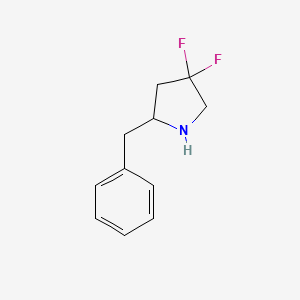
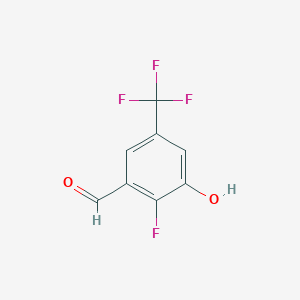
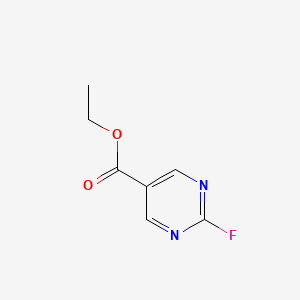
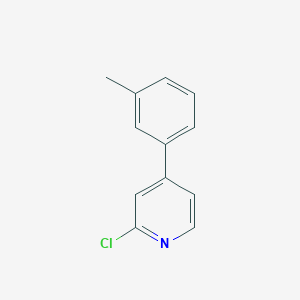
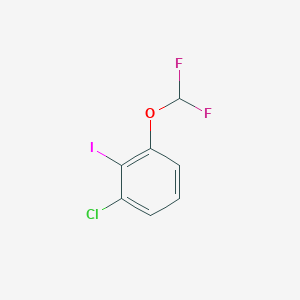
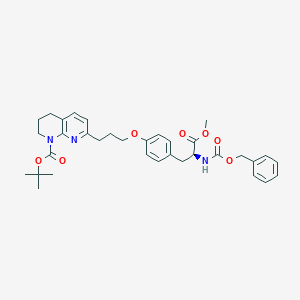
![azane;(1R,3R,15Z,28R,29R,30R,31R,36R,41R)-29,41-difluoro-39-hydroxy-34-sulfanyl-39-sulfanylidene-2,33,35,38,40,42-hexaoxa-4,6,9,11,13,18,20,22,25,27-decaza-34lambda5,39lambda5-diphosphaoctacyclo[28.6.4.13,36.128,31.04,8.07,12.019,24.023,27]dotetraconta-5,7(12),8,10,15,19(24),20,22,25-nonaene 34-oxide](/img/structure/B14029911.png)
